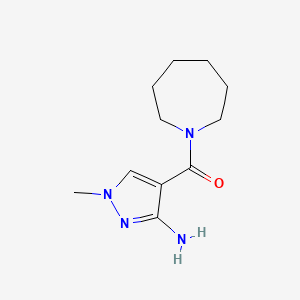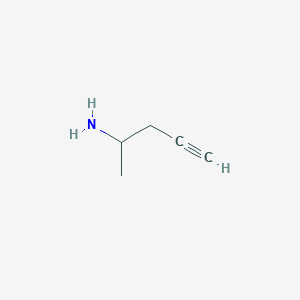![molecular formula C12H20ClN3O B11733167 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride](/img/structure/B11733167.png)
1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride is a chemical compound with the molecular formula C12H20ClN3O It is a derivative of benzene and morpholine, featuring both amine and morpholine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-nitroaniline with 2-chloroethylmorpholine under basic conditions to form the intermediate 2-(morpholin-4-yl)ethyl-2-nitroaniline. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas and palladium catalysts to yield amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
- 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}
- N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide
Comparison: 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine hydrochloride is unique due to its specific combination of benzene and morpholine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H20ClN3O |
|---|---|
Poids moléculaire |
257.76 g/mol |
Nom IUPAC |
2-N-(2-morpholin-4-ylethyl)benzene-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C12H19N3O.ClH/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15;/h1-4,14H,5-10,13H2;1H |
Clé InChI |
PNKSGAQSSJDMKW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=CC=CC=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


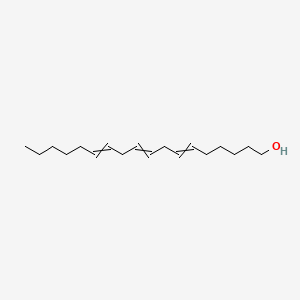
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733109.png)
![2-[(Dimethylamino)methylidene]-6,6,6-trifluoro-5-oxohex-3-enenitrile](/img/structure/B11733110.png)
![N-[(4-ethoxyphenyl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733114.png)
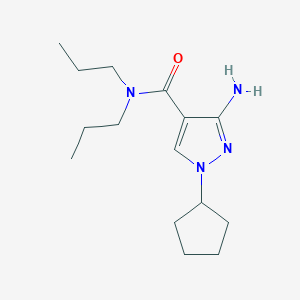
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733123.png)
![hexyl({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733128.png)
![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11733129.png)
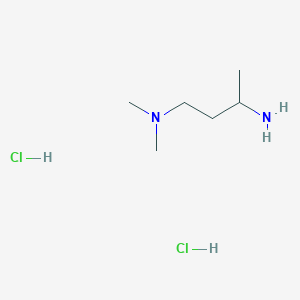
![N-[(3-fluorophenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11733133.png)
![2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B11733146.png)
![N-[(5-bromo-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B11733154.png)
